Mephenytoin

Developmental Toxicology Behavioral Teratology Anticonvulsant Safety

Procure Mephenytoin (CAS 50-12-4) for its unmatched utility in pharmacogenomics and neurotoxicology. It is the gold-standard CYP2C19 probe substrate, with well-characterized polymorphism enabling clear genotype-to-phenotype correlation. For developmental studies, direct comparative evidence shows it has a quantifiably lower behavioral teratogenic potential than phenytoin (PHT >> MPH), establishing it as a critical intermediate comparator for fetal hydantoin syndrome research. Unlike PHT, its conversion to the long-acting metabolite nirvanol (114h half-life) ensures stable drug levels for chronic in vivo epilepsy models. Furthermore, its efficacy in a wider array of chemoconvulsant models (PTZ, picrotoxin, bicuculline) makes it a more versatile tool for probing GABAergic systems than PHT, which is ineffective against PTZ-induced seizures.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 50-12-4
Cat. No. B154092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMephenytoin
CAS50-12-4
Synonyms5-Ethyl-3-methyl-5-phenylhydantoin;  (±)-5-Ethyl-3-methyl-5-phenylhydantoin;  (±)-Mephenytoin;  (±)-Mesantoin;  3-Ethylnirvanol;  3-Methyl-5-ethyl-5-phenyl-2,4-imidazolidinedione;  3-Methyl-5-ethyl-5-phenylhydantoin;  5-Ethyl-3-methyl-5-phenyl-2,4(3H,5H)-im
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)
InChIKeyGMHKMTDVRCWUDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble in water. One gram dissolves in about 16 ml 95% ethanol.
9.70e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Mephenytoin (CAS 50-12-4) Procurement Guide: A Hydantoin Anticonvulsant for Refractory Epilepsy and CYP2C19 Research


Mephenytoin (CAS 50-12-4) is a hydantoin-derivative anticonvulsant [1]. It is a racemic mixture of (S)- and (R)-enantiomers, with the (S)-enantiomer primarily responsible for its pharmacological activity [2]. Its primary clinical application is in the treatment of refractory partial epilepsy, reserved for patients unresponsive to less toxic agents [3]. A key differentiating feature is its well-characterized stereoselective metabolism, primarily via the CYP2C19 isoform, making it a cornerstone probe drug in pharmacogenomics research to phenotype CYP2C19 activity [4]. Its unique pharmacokinetic profile is defined by the formation of an active metabolite, nirvanol, which significantly contributes to its prolonged duration of action [5].

Why Mephenytoin Cannot Be Substituted: Key Evidence-Based Differentiators vs. Phenytoin and Ethotoin


Generic substitution among hydantoin anticonvulsants is not supported by evidence due to significant differences in their pharmacokinetic, toxicological, and metabolic profiles [1]. Unlike phenytoin (PHT), which has dose-dependent, saturable kinetics leading to unpredictable plasma levels, mephenytoin's primary active metabolite, nirvanol, exhibits a long half-life, providing more stable blood levels [2]. Crucially, mephenytoin's metabolism by the highly polymorphic CYP2C19 enzyme introduces a level of inter-individual variability not seen with PHT, which is primarily metabolized by CYP2C9 [3]. Furthermore, direct comparative studies demonstrate a quantifiably lower behavioral teratogenic potential for mephenytoin compared to phenytoin, a critical distinction for research applications [4]. These differences preclude simple interchangeability and require specific procurement based on the intended application.

Mephenytoin Comparative Data: 3 Quantified Advantages Over Closest Analogs


Reduced Behavioral Teratogenicity: Mephenytoin vs. Phenytoin in a Preclinical Model

In a direct comparative study assessing behavioral teratogenicity in rats, mephenytoin (MPH) demonstrated significantly lower potential for causing developmental neurotoxicity compared to phenytoin (PHT) [1]. The study established a clear ordinal ranking of teratogenic potential: PHT >> MPH > ETH ≅ HYD ≅ CON, where PHT was much greater than mephenytoin, which was in turn greater than ethotoin (ETH), hydantoin (HYD), and controls (CON) [1].

Developmental Toxicology Behavioral Teratology Anticonvulsant Safety

Prolonged Duration of Action: Mephenytoin vs. Phenytoin via Active Metabolite Nirvanol

Mephenytoin's unique pharmacokinetic advantage is its conversion to the active metabolite nirvanol, which has a significantly longer half-life than the parent drug and phenytoin [1]. In epileptic patients on 400 mg daily mephenytoin, nirvanol reached a mean steady-state plasma level of 18 μg/mL, which was 12 times higher than the mephenytoin steady-state level of 1.5 μg/mL [1]. The mean plasma half-life of nirvanol was 114 hours, compared to 17 hours for mephenytoin [1].

Pharmacokinetics Drug Metabolism Epilepsy Models

High-Affinity CYP2C9 Substrate: Defining In Vitro N-Demethylation Kinetics vs. Phenytoin

The N-demethylation of (S)-mephenytoin to nirvanol is catalyzed by CYP2C9 with high affinity, making it a useful in vitro probe for this isoform under specific conditions [1]. Kinetic analysis in human liver microsomes (HLMs) revealed a high-affinity component with a KM of 174.1 μM and a Vmax of 170.5 pmol/mg protein/min [1]. This pathway is distinct from the CYP2C19-mediated 4'-hydroxylation and from the metabolism of phenytoin, which is primarily a CYP2C9 substrate but with a lower affinity (KM ~ 100-200 μM) and different kinetics [2].

Enzyme Kinetics Cytochrome P450 In Vitro Metabolism

Broader Spectrum of Anticonvulsant Action: Mephenytoin vs. Phenytoin in Preclinical Seizure Models

Mephenytoin exhibits protection against a broader range of chemoconvulsant-induced seizures than phenytoin [1]. While phenytoin is effective against maximal electroshock (MES) seizures but not pentylenetetrazole (PTZ)-induced seizures, mephenytoin demonstrates efficacy in both MES and PTZ, as well as picrotoxin- and bicuculline-induced seizure models [1]. This indicates a wider pharmacodynamic profile.

Anticonvulsant Screening Seizure Models Pharmacodynamics

S-Mephenytoin as a Definitive CYP2C19 Probe: Quantifying Poor Metabolizer Frequency Across Populations

S-Mephenytoin is the established probe drug for phenotyping CYP2C19 activity in vivo, revealing a well-defined genetic polymorphism [1]. The poor metabolizer (PM) phenotype for S-mephenytoin 4'-hydroxylation occurs with a frequency of 13-23% in Asian populations compared to only 3-5% in Caucasians [REFS-1, REFS-2]. This inter-ethnic variability is a key feature not observed to the same degree with phenytoin.

Pharmacogenomics CYP2C19 Phenotyping Population Pharmacokinetics

Mephenytoin Procurement Use Cases: 3 Evidence-Backed Research and Industrial Applications


CYP2C19 Pharmacogenomics and Drug-Drug Interaction (DDI) Studies

Procure mephenytoin, specifically the (S)-enantiomer, for use as the gold-standard probe substrate in CYP2C19 phenotyping assays. Its well-defined genetic polymorphism, with poor metabolizer frequencies of 13-23% in Asians and 3-5% in Caucasians, makes it an indispensable tool for correlating genotype with metabolic phenotype [1]. Furthermore, its distinct N-demethylation pathway to nirvanol, catalyzed by CYP2C9 and CYP2B6, allows for multi-isoform in vitro studies to assess complex drug interactions [2]. This is a superior choice over phenytoin due to the clarity of its pharmacogenetic signal and the availability of comparative population data.

Developmental Neurotoxicity and Behavioral Teratology Research

Use mephenytoin as a reference anticonvulsant in in vivo studies of developmental neurotoxicity. Direct comparative evidence from a rat model shows that mephenytoin has a significantly lower behavioral teratogenic potential than phenytoin (PHT >> MPH) [3]. This allows for a tiered assessment of fetal hydantoin syndrome, where mephenytoin serves as an intermediate comparator between the highly teratogenic phenytoin and the less potent ethotoin. This specific positioning, supported by quantitative behavioral data, is not offered by other hydantoins.

In Vivo Efficacy Studies Requiring Stable, Long-Duration Anticonvulsant Coverage

For chronic in vivo epilepsy models requiring stable drug levels with minimal dosing, mephenytoin offers a unique pharmacokinetic advantage. Its conversion to the long-acting active metabolite nirvanol, which has a 114-hour half-life in humans compared to mephenytoin's 17 hours, provides a depot-like effect [4]. This ensures sustained anticonvulsant activity and minimizes fluctuations in drug exposure, a critical factor for long-term behavioral and electrographic monitoring studies. This profile is distinct from phenytoin, whose dose-dependent, non-linear kinetics can lead to unpredictable plasma concentrations.

Broad-Spectrum Anticonvulsant Mechanism of Action Studies

Select mephenytoin for research aimed at understanding mechanisms of action beyond voltage-gated sodium channel blockade. Unlike phenytoin, which is ineffective against PTZ-induced seizures, mephenytoin demonstrates efficacy in a wider array of chemoconvulsant models, including PTZ, picrotoxin, and bicuculline [5]. This makes it a more versatile tool for probing GABAergic and other neurotransmitter systems in seizure generation and propagation, providing a distinct pharmacological profile for comparative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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